molecular formula C8H7N3O2 B10909706 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B10909706
M. Wt: 177.16 g/mol
InChI Key: URTYOYKBRWWRAU-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows for diverse chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound’s unique structure allows it to interact with various biological macromolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-9-7-4-6(8(12)13)10-11(5)7/h2-4H,1H3,(H,12,13)

InChI Key

URTYOYKBRWWRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC(=NN12)C(=O)O

Origin of Product

United States

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